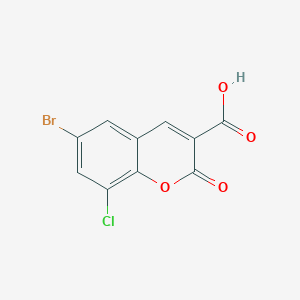

6-Bromo-8-chloro-2-oxo-2H-chromene-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-8-chloro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C10H4BrClO4 . It is also known as 8-Bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, CF3COOH has been found to catalyze the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate, leading to the synthesis of 6-bromo-2-oxo-2H-chromene-3-carbonitrile .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H5BrO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure using text.Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.05 . It is a solid at room temperature .科学的研究の応用

G Protein-Coupled Receptor (GPR35) Agonist

6-Bromo-8-chloro-2-oxo-2H-chromene-3-carboxylic acid derivatives have been identified as novel agonists for the orphan G protein-coupled receptor GPR35. These compounds exhibit high selectivity and potency, with some derivatives activating GPR35 across different species. The significant selectivity and potency of these derivatives against GPR35 highlight their potential as powerful pharmacological tools to elucidate the receptor's physiological role and its viability as a drug target (Funke, Thimm, Schiedel, & Müller, 2013).

Structural Studies and Synthesis Techniques

Research into 6-substituted 2-oxo-2H-chromene-3-carboxylic acid derivatives has provided insights into the synthesis, structure, and non-covalent interactions influencing molecular structure and intramolecular hydrogen bond formation. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in material science and drug design (Santos‐Contreras et al., 2009).

Fluorescence and Antiproliferative Properties

This compound derivatives have been explored for their fluorescence properties and antiproliferative potential against cancer cell lines. These studies demonstrate the potential of chromene derivatives in the development of new diagnostic tools and treatments for cancer (Fu et al., 2015).

Kinetic and Mechanistic Studies

The synthesis and kinetic studies of chromene derivatives, including this compound, have provided valuable information on their reaction mechanisms and potential applications in synthetic chemistry. These studies offer insights into the optimization of synthesis processes and the development of new synthetic methodologies (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

Safety and Hazards

作用機序

Target of Action

It is known that similar compounds, such as coumarin-3-carboxamide analogues, have been evaluated for their in vitro pl inhibitory ability .

Result of Action

Similar compounds have been evaluated for their inhibitory abilities, suggesting that they may have a significant impact at the molecular and cellular levels .

特性

IUPAC Name |

6-bromo-8-chloro-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClO4/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTUJDFNPOYIAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=C(C=C1Br)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2741325.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2741328.png)

![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2741331.png)

![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride](/img/structure/B2741332.png)

![1,3-Diazaspiro[4.11]hexadecane-2,4-dione](/img/structure/B2741336.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2741342.png)